comprehensive literature review of 5-Chloro-3-(trifluoromethyl)picolinonitrile
comprehensive literature review of 5-Chloro-3-(trifluoromethyl)picolinonitrile
An In-Depth Technical Guide to 5-Chloro-3-(trifluoromethyl)picolinonitrile
Foreword: Unpacking a Privileged Scaffold
In the landscape of modern chemical synthesis, certain molecular frameworks emerge as "privileged scaffolds"—structures that serve as versatile starting points for the creation of a multitude of high-value compounds. 5-Chloro-3-(trifluoromethyl)picolinonitrile is a quintessential example of such a scaffold. Its unique arrangement of a pyridine ring substituted with a chloro group, a nitrile, and a trifluoromethyl (CF₃) group endows it with a rich and highly tunable reactivity profile. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the development of next-generation pharmaceuticals and agrochemicals. The insights presented herein are curated for researchers, scientists, and drug development professionals who seek to leverage this potent building block in their synthetic endeavors.
Molecular Profile and Physicochemical Properties
5-Chloro-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative whose structure is key to its utility. The pyridine ring provides a core heterocyclic structure common in many biologically active molecules. The three substituents each play a critical role:
-
Trifluoromethyl (-CF₃) Group : This highly electronegative group is a cornerstone of modern medicinal chemistry. Its inclusion in a molecule can dramatically enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing target binding.[1][2]
-
Chloro (-Cl) Group : As a halogen, it serves as a reactive handle for various synthetic transformations, most notably nucleophilic aromatic substitution and cross-coupling reactions. Its electron-withdrawing nature also influences the overall electronic properties of the pyridine ring.
-
Nitrile (-C≡N) Group : This versatile functional group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles, making it a gateway to a wide array of molecular architectures.
A summary of its key physicochemical properties is provided below.
| Property | Value | Reference |
| CAS Number | 1214349-71-9 | [3] |
| Molecular Formula | C₇H₂ClF₃N₂ | [4] |
| Molecular Weight | 206.55 g/mol | [4] |
| Appearance | Off-white to yellow solid (typical) | [5] |
| XLogP3-AA | 2.4 | [4] |
| Topological Polar Surface Area | 36.9 Ų | [4] |
Synthesis and Strategic Considerations
The synthesis of substituted pyridines, particularly those with specific regiochemistry, often requires multi-step sequences. While direct synthesis of 5-Chloro-3-(trifluoromethyl)picolinonitrile is not extensively detailed in public literature, its synthesis can be inferred from established methods for preparing related trifluoromethyl-pyridines. One common strategy involves the construction of the pyridine ring from acyclic precursors, followed by functional group interconversions.
Alternatively, functionalization of a pre-existing pyridine ring is a more common approach. For instance, the synthesis of related compounds often starts with a trifluoromethyl-substituted pyridine, which then undergoes chlorination and cyanation steps. The regioselectivity of these reactions is a critical challenge, often dictated by the electronic nature of the existing substituents and requiring careful selection of reagents and reaction conditions.[6] Vapour-phase chlorination has been explored for producing 3-chloro-5-trifluoromethylpyridine derivatives from the corresponding 5-trifluoromethylpyridine precursors.[6]
Below is a conceptual workflow illustrating a plausible synthetic strategy based on the functionalization of a related pyridine core.
Caption: Conceptual workflow for the synthesis of 5-Chloro-3-(trifluoromethyl)picolinonitrile.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-Chloro-3-(trifluoromethyl)picolinonitrile is dictated by its three key functional groups, making it a versatile intermediate.
-
Nucleophilic Aromatic Substitution (SₙAr) : The chloro group at the 5-position is susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This reactivity is enhanced by the electron-withdrawing effects of both the nitrile and trifluoromethyl groups, which stabilize the Meisenheimer complex intermediate. This reaction is a cornerstone for introducing diverse side chains, as seen in the synthesis of androgen receptor modulators.[7]
-
Nitrile Group Transformations : The nitrile group is a synthetic linchpin. It can be readily converted into other functional groups, providing access to a wide range of derivatives. For example, reaction with organometallic reagents or reduction can lead to ketones or amines, respectively.
-
Reactivity of the Trifluoromethyl Group : While generally stable, the CF₃ group significantly influences the reactivity of the entire molecule by increasing its lipophilicity and metabolic stability, which are crucial properties for bioactive compounds.[1]
Applications in Medicinal Chemistry and Drug Discovery
The 3-(trifluoromethyl)picolinonitrile scaffold is a validated pharmacophore in modern drug discovery. Its derivatives have shown promise in a variety of therapeutic areas.
Androgen Receptor Modulators for Prostate Cancer
A significant application of this scaffold is in the development of non-steroidal anti-androgens for the treatment of prostate cancer.[8] Compounds derived from this core have been shown to act as potent antagonists of the androgen receptor (AR).[7] The progression of prostate cancer, particularly to the hormone-refractory stage, is often linked to weaknesses in current anti-androgen therapies, such as weak antagonism or conversion to agonistic activity.[8]
The synthesis of these modulators often involves the displacement of the chloro group on the picolinonitrile core with a suitable amine-containing fragment. The trifluoromethyl group is critical for enhancing metabolic stability and receptor binding affinity.[9]
Caption: Role of the core scaffold in synthesizing Androgen Receptor Modulators.
Broader Therapeutic Potential
The utility of this scaffold extends beyond oncology. The unique electronic and steric properties imparted by the trifluoromethyl group make it a valuable component in designing inhibitors for various enzymes and receptors.[10] Derivatives have been investigated for a range of biological activities, including antifungal, insecticidal, and anticancer properties, demonstrating the broad applicability of this chemical class.[11][12] For example, related trifluoromethyl-containing compounds have been developed as anti-HIV drugs, such as Tipranavir, where the trifluoromethyl-pyridyl moiety plays a key role in binding to the protease enzyme active site.[2]
Applications in Agrochemicals
The trifluoromethyl-pyridine moiety is a well-established toxophore in the agrochemical industry.[10] These compounds are used to protect crops from pests and weeds. For instance, 2,3-dichloro-5-trifluoromethylpyridine is a crucial intermediate for various agricultural chemicals.[6] The synthesis of potent herbicides and insecticides often relies on building blocks like 5-Chloro-3-(trifluoromethyl)picolinonitrile. The trifluoromethyl group contributes to the bioactivity and stability of the final product, leading to more effective and environmentally robust crop protection solutions.[13]
Experimental Protocols
To ensure scientific integrity and provide actionable insights, the following section details standardized protocols for the synthesis of a key precursor and the analytical characterization of the title compound.
Protocol: Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile
This protocol describes the reduction of a nitro group to an amine on a related picolinonitrile scaffold, a common and critical transformation in the synthesis of derivatives.[5][14]
Objective : To synthesize 5-amino-3-(trifluoromethyl)picolinonitrile from 5-nitro-3-(trifluoromethyl)picolinonitrile.
Materials :
-
5-Nitro-3-(trifluoromethyl)picolinonitrile
-
Iron powder (Fe)
-
Ethyl acetate (EtOAc)
-
Acetic acid (AcOH)
-
Celite or Diatomaceous earth
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
Procedure :
-
To a round-bottom flask, add 5-nitro-3-(trifluoromethyl)picolinonitrile (1.0 eq).
-
Add a solvent mixture of ethyl acetate and acetic acid (e.g., a 1:1 ratio).[14]
-
To the stirred solution, add powdered iron (approx. 4.5 eq) portion-wise.[14]
-
Heat the reaction mixture (e.g., to reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours (e.g., 15 hours).[5][14]
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the solid iron particles.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure 5-amino-3-(trifluoromethyl)picolinonitrile.[5][14]
Protocol: Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 5-Chloro-3-(trifluoromethyl)picolinonitrile.[15]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Purpose : To elucidate the molecular structure by identifying the chemical environment of each hydrogen, carbon, and fluorine atom.
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.[15]
-
Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR : Two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
Expected ¹⁹F NMR : A singlet corresponding to the CF₃ group.
-
Expected ¹³C NMR : Seven distinct signals corresponding to the seven carbon atoms in the molecule.
2. Mass Spectrometry (MS) :
-
Purpose : To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Method : Utilize techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Result : The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (206.55 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[15]
3. Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Purpose : To identify the key functional groups.
-
Sample Preparation : Prepare a KBr pellet or analyze as a thin film.
-
Expected Absorptions : Characteristic peaks for C≡N (nitrile) stretching (~2230 cm⁻¹), C-F stretching (strong bands ~1100-1300 cm⁻¹), C-Cl stretching, and aromatic C=C and C-H vibrations.[16]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Chloro-3-(trifluoromethyl)picolinonitrile and its derivatives.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]
-
Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[17][18]
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[17]
-
Toxicity : While specific toxicity data for the title compound is limited, related compounds like 5-Amino-3-(trifluoromethyl)picolinonitrile are classified as toxic if swallowed, inhaled, or in contact with skin.[5][14] Therefore, a high degree of caution is warranted.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
5-Chloro-3-(trifluoromethyl)picolinonitrile stands out as a highly valuable and versatile building block in synthetic chemistry. The strategic placement of its chloro, nitrile, and trifluoromethyl substituents provides a platform for creating diverse and complex molecular architectures with significant potential in medicinal chemistry and agrochemicals. Its demonstrated success in the development of potent androgen receptor modulators highlights its value as a privileged scaffold.
Future research will likely focus on expanding the synthetic toolbox for this scaffold, exploring novel transformations of its functional groups, and applying it to new biological targets. As the demand for more effective and safer drugs and agrochemicals continues to grow, the importance of well-designed, functionalized heterocyclic intermediates like 5-Chloro-3-(trifluoromethyl)picolinonitrile will only increase.
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